1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a central 4,5-dihydro-1H-pyrazole ring substituted with 3,4-dimethoxyphenyl groups at positions 3 and 5, and an acetyl group at position 1. Pyrazolines are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds are typically synthesized via cyclocondensation of chalcones with hydrazine derivatives under acidic or basic conditions . The acetyl group at position 1 is a common feature in bioactive pyrazolines, often linked to anticancer, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
1-[3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13(24)23-17(15-7-9-19(26-3)21(11-15)28-5)12-16(22-23)14-6-8-18(25-2)20(10-14)27-4/h6-11,17H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRRNJMMFPVEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyacetophenone and 4-methoxybenzaldehyde.
Reaction Conditions: A mixture of 3,4-dimethoxyacetophenone (2 mmol, 360 mg), 4-methoxybenzaldehyde (2 mmol, 272 mg), and sodium hydroxide (40 mg) is ground in a mortar and pestle for 10 minutes.
Chemical Reactions Analysis
1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and complex organic compounds.
Biology: The compound’s potential bioactive properties make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Features
Pyrazoline derivatives vary primarily in their substituents, which dictate their physicochemical and biological properties. Below is a comparison with structurally analogous compounds:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound enhance π-π stacking and hydrogen bonding compared to electron-withdrawing groups (e.g., F, Cl) in analogs .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce conformational flexibility, whereas smaller groups (e.g., methyl) favor tighter crystal packing .
- Dihedral Angles : The target compound’s 3,4-dimethoxyphenyl groups likely result in dihedral angles closer to 70°–85°, similar to fluorophenyl analogs, optimizing intermolecular interactions .
Pharmacological Activities
Key Observations :
- Enzyme Inhibition : Methoxy-substituted compounds (e.g., A07) exhibit stronger AChE inhibition than halogenated analogs due to enhanced H-bonding with active-site residues .
- Antimicrobial Activity : Fluorophenyl derivatives show broader antimicrobial activity, likely due to fluorine’s electronegativity and lipophilicity .
Crystallographic and Molecular Interactions
- Intermolecular Interactions : The target compound’s methoxy groups participate in C–H···O and C–H···π interactions, stabilizing crystal packing. This contrasts with fluorophenyl analogs, where C–H···F bonds dominate .
- Conformational Flexibility : The 4,5-dihydro-pyrazole ring adopts a flattened envelope conformation, with substituents influencing flap displacement (e.g., 0.078–0.205 Å in fluorophenyl analogs) .
Biological Activity
1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in various therapeutic areas.
- Molecular Formula : C25H26N2O6
- Molecular Weight : 482.55 g/mol
- IUPAC Name : 1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Canonical SMILES : COC1=C(C=C(C=C1)C2CC(=NN2)C(=O)C)C(=O)C
Synthesis
The synthesis of 1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of appropriate hydrazones with substituted acetophenones. The method allows for variations in substituents on the phenyl rings to optimize biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. It has shown efficacy against various cancer cell lines including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
In vitro assays have demonstrated that compounds with the 1H-pyrazole scaffold inhibit cell proliferation effectively. For instance, one study reported that derivatives of this compound exhibited significant inhibition of cancer cell growth, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses notable activity against a range of pathogenic microorganisms. The mechanism appears to involve interference with microbial cell wall synthesis and metabolic pathways .
Antioxidant Activity
Antioxidant assays have shown that 1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can scavenge free radicals effectively. This property suggests its potential role in preventing oxidative stress-related diseases .
Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer activities. It was found that compounds similar to 1-(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone inhibited tumor growth in vivo models significantly .
Study 2: Antimicrobial Effects
Another research highlighted the antimicrobial activity of pyrazole derivatives against several strains of bacteria and fungi. The compound demonstrated effectiveness comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
